IDO1 Enzyme Inhibition: 4-Phenyl-1H-1,2,3-triazole vs. Optimized Aryl-triazole Analogs
4-Phenyl-1H-1,2,3-triazole acts as a direct inhibitor of the immunomodulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 60 µM, a potency established as a baseline for rational structure-activity relationship (SAR) optimization [1]. While subsequent synthetic elaboration of the scaffold yields analogs with significantly improved potency (e.g., IC50 values reaching sub-micromolar ranges), the parent compound provides the essential pharmacophore for further derivatization [1]. Its unsubstituted NH group participates in critical hydrogen-bonding interactions within the IDO1 active site, a feature that is absent in N-alkylated analogs and underpins the fundamental binding mode [1].
| Evidence Dimension | IDO1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 60 µM |
| Comparator Or Baseline | Optimized 4-aryl-1,2,3-triazole analogs (IC50 < 1 µM) |
| Quantified Difference | Baseline activity; serves as starting point for SAR optimization |
| Conditions | In vitro enzymatic assay |
Why This Matters
This quantifies the scaffold's inherent, albeit moderate, IDO1 inhibitory activity, confirming it as a valid starting point for developing more potent cancer immunotherapeutic agents.
- [1] Röhrig UF, et al. Rational design of 4-aryl-1,2,3-triazoles for indoleamine 2,3-dioxygenase 1 inhibition. J Med Chem. 2012 Jun 14;55(11):5270-90. View Source
